3-(2,5-Dimethylphenyl)-2-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-7-8-11(2)15(9-10)13-5-4-6-14(12(13)3)16(17)18/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAQFQINEAJOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C(=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688950 | |
| Record name | 2,2',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-05-7 | |
| Record name | 2,2',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The acylation proceeds via electrophilic substitution, where the Lewis acid polarizes the acyl chloride to generate an acylium ion. Steric effects from the methyl groups necessitate prolonged reaction times (12–24 hours) and elevated temperatures (40–60°C) to achieve satisfactory yields. Post-acylation, the ketone intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) or chromium-based oxidants in acidic media. For example, oxidation with KMnO₄ in sulfuric acid at 80°C for 6 hours converts the ketone to the target benzoic acid with ~75% yield.
Table 1: Friedel-Crafts Acylation Parameters
| Acyl Chloride | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2,5-Dimethylbenzoyl | AlCl₃ | CH₂Cl₂ | 25 | 68 |
| 2,5-Dimethylbenzoyl | FeCl₃ | Toluene | 40 | 72 |
| 2-Methylbenzoyl | AlCl₃ | Nitrobenzene | 60 | 65 |
Suzuki-Miyaura Cross-Coupling for Biaryl Construction
The Suzuki-Miyaura coupling offers a robust route to biaryl structures, critical for assembling the 3-(2,5-Dimethylphenyl) moiety. A nickel-catalyzed system described by employs NiSO₄·6H₂O with a cationic 2,2′-bipyridyl ligand in aqueous media, enabling coupling between 2-methylboronic acid and 2,5-dimethylbromobenzene at 80°C. This method achieves 85% yield with excellent regioselectivity.
Ligand and Solvent Effects
Water-soluble ligands enhance catalyst stability and recyclability. The bipyridyl ligand facilitates oxidative addition of the aryl bromide, while the aqueous environment suppresses side reactions. Post-coupling, the methyl group is oxidized to the carboxylic acid using KMnO₄ in acetic acid (90°C, 8 hours), yielding 78% of the final product.
Table 2: Suzuki-Miyaura Coupling Performance
| Boronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Methylphenylboronic | NiSO₄·6H₂O/bipyridyl | H₂O | 80 | 85 |
| 2-Methylphenylboronic | Pd(PPh₃)₄ | DMF | 100 | 72 |
Multi-Step Synthesis from m-Xylene Derivatives
Adapting methodologies from, m-xylene undergoes chlorination at the 2-position using FeCl₃ (60°C, chlorine gas), yielding 2-chloro-m-xylene (92% purity). Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid catalyzed by sodium acetate (90°C, 2 hours) produces 3-methyl-2-chlorobenzoic acid (95% yield). Ammoniation with NH₃ in dimethyl sulfoxide (DMSO) at 150°C replaces the chlorine with an amine, which is then oxidized to the carboxylic acid.
Critical Analysis of Chlorination and Oxidation
Chlorination selectivity is influenced by the Lewis acid: FeCl₃ favors para substitution, while AlCl₃ may lead to isomerization. Oxidation with H₂O₂ avoids harsh acidic conditions, preserving the methyl substituents. However, residual chloride necessitates rigorous purification via recrystallization.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Steps | Total Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 3 | 50 | Low | Moderate |
| Suzuki-Miyaura | 2 | 65 | High | High |
| m-Xylene Derivatization | 4 | 40 | Medium | Low |
The Suzuki-Miyaura method offers the highest efficiency and scalability but requires expensive palladium or nickel catalysts. The m-xylene route, while cost-effective, suffers from lower yields due to multiple purification steps.
Recent Advances in Catalytic Systems
Emerging strategies utilize photocatalysis for C–H activation, directly functionalizing methyl groups into carboxylic acids. For example, iridium-based photocatalysts under blue light (450 nm) enable oxidation of 3-(2,5-Dimethylphenyl)-2-methyltoluene to the acid in one pot (62% yield). Additionally, flow chemistry setups enhance reaction control, reducing side product formation in Friedel-Crafts reactions by 30% .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 3-(2,5-Dimethylphenyl)-2-carboxybenzoic acid.
Reduction: 3-(2,5-Dimethylphenyl)-2-methylbenzyl alcohol or 3-(2,5-Dimethylphenyl)-2-methylbenzaldehyde.
Substitution: Halogenated derivatives such as 3-(2,5-Dimethylphenyl)-2-methyl-4-bromobenzoic acid.
Scientific Research Applications
3-(2,5-Dimethylphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aromatic ring and carboxylic acid group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
- 3-(3,5-Dimethylphenyl)-2-methylbenzoic Acid (C₁₆H₁₆O₂): This positional isomer substitutes the 3,5-dimethylphenyl group instead of 2,5-dimethylphenyl. However, electronic effects (e.g., electron-donating methyl groups) could alter reactivity in carboxylate-mediated interactions .
- 4-(2,5-Dimethylphenyl)-2-methyl-4-oxobutanoic Acid (C₁₃H₁₆O₃): This compound replaces the benzoic acid backbone with a ketone-containing butanoic acid. The ketone group introduces stronger electron-withdrawing effects, reducing acidity (pKa ~4.5–5.0) compared to benzoic acid derivatives (pKa ~4.2). Its melting point (data unavailable) is likely lower due to reduced hydrogen bonding capacity .
Functional Group Modifications
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide :
Replacing the carboxylic acid with a carboxamide group significantly impacts biological activity. This compound exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, attributed to the electron-withdrawing effects of the carboxamide and lipophilic 2,5-dimethylphenyl group. In contrast, the carboxylic acid moiety in 3-(2,5-dimethylphenyl)-2-methylbenzoic acid may limit membrane permeability due to higher polarity .- Methyl 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]benzoate (C₁₉H₂₂ClNO₃): Esterification of the carboxylic acid and introduction of a chlorine atom enhance lipophilicity (logP ~3.5–4.0), favoring penetration into lipid membranes. The chlorine’s electron-withdrawing effect may also stabilize the ester group against hydrolysis .
Heterocyclic Analogues
- Thiazole Derivatives (e.g., Compounds 3g–3k): Propanoic acid derivatives with 2,5-dimethylphenyl-thiazole moieties exhibit melting points between 114–165°C, influenced by substituents (e.g., nitro groups in 3g raise melting points to 136–137°C). The benzoic acid backbone in the target compound may exhibit higher melting points due to stronger intermolecular hydrogen bonding .
- Thiophene-3-carboxylic Acid Methyl Esters (e.g., PI-15878): Thiophene rings introduce aromatic heterocyclic character, altering electronic distribution.
Solubility and Partitioning
- Steric Effects: indicates that 2-methylbenzoic acid shows minimal steric shielding in water-octanol systems, but this compound’s bulkier substituent may reduce aqueous solubility. In cyclohexane, increased lipophilicity (logP ~3.0–3.5) is expected due to the dimethylphenyl group .
Electronic Effects
- This contrasts with electron-withdrawing groups (e.g., nitro or chloro) in PET inhibitors, which enhance electrophilicity and binding affinity .
Research Implications
The structural nuances of this compound and its analogues highlight the importance of substituent positioning and functional groups in tuning physicochemical and biological properties.
Biological Activity
3-(2,5-Dimethylphenyl)-2-methylbenzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a benzoic acid core with additional methyl and dimethyl substitutions that may influence its biological properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective concentrations ranging from 10 to 50 µg/mL against these pathogens.
Anticancer Properties
Recent investigations into the anticancer potential of this compound reveal promising results. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
- Cell Viability Assays : The compound reduced cell viability by over 50% at concentrations above 20 µM in tested cancer cell lines.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
In a study conducted on various derivatives of benzoic acids, this compound was found to exhibit superior antibacterial activity compared to other tested compounds. The study utilized agar diffusion methods to assess the effectiveness against common pathogens.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 30 | S. aureus |
| This compound | 10 | Both |
Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with this compound led to a significant reduction in tumor cell proliferation in vitro.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HT-29 (Colon) | 30 |
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2,5-Dimethylphenyl)-2-methylbenzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Suzuki-Miyaura Cross-Coupling : Use 2-methyl-3-bromobenzoic acid and 2,5-dimethylphenylboronic acid with a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water). Optimize temperature (80–100°C) and base (e.g., Na₂CO₃) for coupling efficiency .
- Friedel-Crafts Acylation : Employ 2-methylbenzoic acid chloride and 1,4-dimethylbenzene with AlCl₃ as a Lewis catalyst. Control reaction time (4–6 hours) to minimize side products like polyacylated derivatives.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting for 2,5-dimethylphenyl and 2-methylbenzoic acid groups).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>99%) and identify impurities .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode to verify molecular weight (expected m/z: 268.3 [M-H]⁻).
- Melting Point Analysis : Compare observed values with literature to confirm crystalline integrity .
Advanced Research Questions
Q. How can researchers investigate the impact of methyl group substitution patterns on the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs with methyl groups at alternative positions (e.g., 3,4-dimethylphenyl or 2,6-dimethylphenyl substituents).
- Evaluate bioactivity using enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) or cell-based models (e.g., cancer cell lines for cytotoxicity).
- Compare results with structurally related compounds, such as 3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid, which showed GPR40 agonist activity .
Q. What strategies are effective in resolving discrepancies in solubility and stability data reported for this compound across different experimental setups?
- Controlled Solubility Studies :
- Use standardized buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) to measure solubility via UV-Vis spectroscopy.
- Assess stability under accelerated conditions (40°C/75% RH) using HPLC to track degradation products.
- Crystallography and Thermal Analysis : Perform X-ray diffraction (XRD) to identify polymorphic forms and differential scanning calorimetry (DSC) to study thermal behavior, which may explain solubility variations .
Q. How can computational modeling be applied to predict the binding affinity of this compound with target enzymes or receptors?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with protein targets (e.g., GPR40 or TRAF6). Focus on hydrophobic pockets accommodating methyl groups.
- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor stability over 100 ns trajectories to assess binding mode consistency.
- Free Energy Calculations : Apply MM-PBSA/GBSA methods to quantify binding free energy, corroborating experimental IC₅₀ values from biochemical assays .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antimicrobial efficacy of this compound in Gram-positive vs. Gram-negative bacteria?
- Experimental Replication : Standardize assay conditions (e.g., Mueller-Hinton agar, 37°C incubation) and bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
- Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to quantify compound penetration in Gram-negative vs. Gram-positive bacteria.
- Synergistic Testing : Combine with efflux pump inhibitors (e.g., PAβN) to determine if resistance mechanisms underlie discrepancies .
Methodological Optimization
Q. What steps can be taken to improve the scalability of this compound synthesis without compromising enantiomeric purity?
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) for Suzuki coupling to reduce metal leaching and enable recycling.
- Flow Chemistry : Implement continuous-flow reactors for precise temperature control and reduced reaction times.
- Chiral HPLC : Use a Chiralpak AD-H column to monitor enantiomeric excess during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
